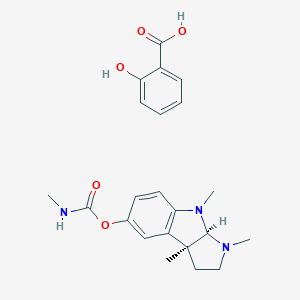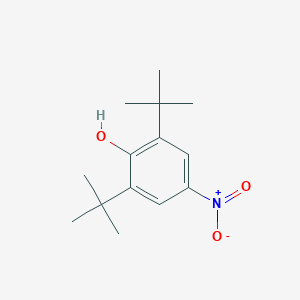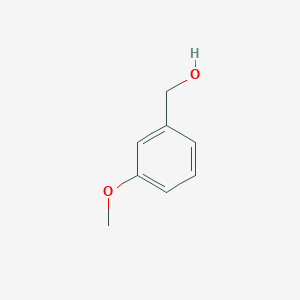
3-Methoxybenzyl alcohol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-Methoxybenzyl alcohol is utilized in various scientific research fields:
Mecanismo De Acción
Target of Action
3-Methoxybenzyl alcohol is a chemical compound with the formula C8H10O2
Biochemical Pathways
It’s known that the compound can be used in the synthetic preparation of aromatic aldehydes, esters, and carboxylic acids . This suggests that it may interact with biochemical pathways involving these types of molecules.
Pharmacokinetics
Its molecular weight is 138.16 g/mol , and it has a density of 1.112 g/mL at 25 °C . These properties can influence its bioavailability and pharmacokinetics.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Methoxybenzyl alcohol are not fully understood due to the limited research available. It is known that alcohols like this compound can participate in various biochemical reactions. They can act as nucleophiles in substitution reactions or as leaving groups in dehydration reactions .
Cellular Effects
Related compounds such as 4-Methoxybenzyl alcohol have been shown to protect brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway .
Molecular Mechanism
It is known that alcohols can react with a hydrogen halide to produce an alkyl halide and water, following either an SN1 or SN2 pathway .
Metabolic Pathways
It is known that alcohols can be metabolized in the body through oxidation to aldehydes and then to carboxylic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3-methoxybenzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired alcohol .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methoxybenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Methoxybenzaldehyde.
Reduction: 3-Methoxybenzylamine.
Substitution: 3-Methoxybenzyl chloride.
Comparación Con Compuestos Similares
4-Methoxybenzyl alcohol:
2-Methoxybenzyl alcohol:
4-Methylbenzyl alcohol: This compound has a methyl group instead of a methoxy group at the para position.
Uniqueness: 3-Methoxybenzyl alcohol is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methoxy group affects the compound’s electronic properties and its behavior in chemical reactions .
Propiedades
IUPAC Name |
(3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGNZLVHOZEOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220001 | |
| Record name | 3-Methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow or light brown liquid; [Acros Organics MSDS] | |
| Record name | 3-Methoxybenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19917 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6971-51-3 | |
| Record name | 3-Methoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6971-51-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1XC3698N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methoxybenzyl alcohol?
A1: The molecular formula of this compound is C8H10O2, and its molecular weight is 138.16 g/mol.
Q2: How can this compound be synthesized?
A2: One method to synthesize (Z)-3-Butylidene-4-hydroxyphthalide utilizes this compound as a starting material. []
Q3: What spectroscopic techniques are useful for characterizing this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for identifying and quantifying this compound in plant extracts. [, ]
Q4: Does this compound participate in any notable catalytic reactions?
A4: Research indicates that this compound can be used as a starting material in the synthesis of (Z)-3-Butylidene-4-hydroxyphthalide. [] Additionally, it is utilized in the preparation of a copper(II) Schiff base complex, which is immobilized on superparamagnetic Fe3O4@SiO2. This complex serves as a magnetically separable nanocatalyst for oxidizing alkenes and alcohols using tert-butyl hydroperoxide. []
Q5: How does the presence of a benzylic hydroxymethylene group in this compound impact its reactivity?
A5: Studies have shown the significance of the benzylic hydroxymethylene group in the reaction of the lignin side-chain with active oxygen species under oxygen bleaching conditions. []
Q6: Is this compound found in natural sources, and if so, what are its potential biological activities?
A6: this compound is a constituent of Termitomyces heimii, a wild edible mushroom. [] It is also found in Adenophora roots as a component of novel phenolic glycosides. [] Furthermore, it has been identified as a potential antioxidant in vanilla extracts. []
Q7: How does the structure of this compound relate to its antioxidant properties compared to other vanilla extract components?
A7: Research suggests that the presence of hydroxyl groups in this compound, as well as in 4-hydroxybenzyl alcohol, contributes to their antioxidant activity. In contrast, vanillin, with an aldehyde group instead of a hydroxyl group at the same position, exhibits significantly lower antioxidant activity. []
Q8: Does this compound play a role in plant defense mechanisms?
A8: Studies using the white-rot basidiomycete Phanerochaete chrysosporium have shown that this compound is produced during the fungal degradation of lignin model compounds. This suggests a potential role in the breakdown of lignin, a key component of plant cell walls. [, , , , ]
Q9: How does the position of the methoxy group on the aromatic ring influence the oxidation of this compound compared to other isomers?
A9: The position of the methoxy group significantly influences the photocatalytic oxidation of aromatic alcohols. Studies comparing benzyl alcohol, 2-Methoxybenzyl alcohol, this compound, and 4-Methoxybenzyl alcohol demonstrate that the para-substituted isomer exhibits the highest selectivity towards aldehyde formation, followed by the ortho-substituted, and lastly the meta-substituted isomer. []
Q10: Are there any studies evaluating the toxicity of this compound towards nematodes?
A10: Studies investigating the impact of various organic compounds on the survival of nematode larvae Strongyloides papillosus and Haemonchus contortus found this compound to significantly reduce larval vitality. This highlights its potential as a starting point for developing novel anthelmintic agents. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)
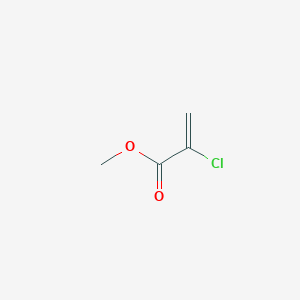

![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)
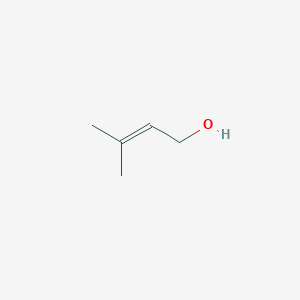

![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)



